7-Chloro-2-phenylquinazoline is a compound belonging to the quinazoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The molecular formula for 7-chloro-2-phenylquinazoline is , with a molecular weight of approximately .
7-Chloro-2-phenylquinazoline is classified under heterocyclic compounds, specifically as a substituted quinazoline derivative. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and CNS depressant properties. The synthesis of this compound and its derivatives has been explored in various studies, highlighting its significance in medicinal chemistry .
Several synthetic routes have been reported for the preparation of 7-chloro-2-phenylquinazoline:
These methods often utilize spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance for structural characterization.
The structure of 7-chloro-2-phenylquinazoline features:
The structural formula can be represented as follows:
The compound’s geometry and electronic properties are influenced by the presence of the chlorine substituent and the phenyl group, which contribute to its reactivity and biological activity.
7-Chloro-2-phenylquinazoline undergoes various chemical reactions that are pivotal for its applications:
These reactions are essential for developing new derivatives aimed at specific therapeutic targets.
The mechanism of action for compounds derived from 7-chloro-2-phenylquinazoline often involves interaction with specific biological targets:
Research indicates that modifications on the quinazoline scaffold enhance binding affinity and selectivity towards these targets.
The physical properties of 7-chloro-2-phenylquinazoline include:
Chemical properties include:
These properties are critical for determining the compound's applicability in various formulations and therapeutic contexts.
7-Chloro-2-phenylquinazoline has several notable applications in scientific research:
Quinazoline derivatives trace their origins to 1869, when Griess first synthesized a quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) via cyanogens and anthranilic acid condensation. The term "quinazoline" was later formalized by Widdege, supplanting earlier designations like "phenmiazine" or "benzo-1,3-diazine" [1] [10]. Significant milestones include Gabriel’s 1903 synthesis of quinazoline by decarboxylation and subsequent refinements of bicyclic heterocycle preparation [1]. The therapeutic potential of this scaffold became evident in the 20th century, culminating in FDA-approved drugs such as the epidermal growth factor receptor (EGFR) inhibitors erlotinib and gefitinib for oncology [3] [8]. The structural versatility of quinazoline enables its integration into diverse pharmacologically active compounds, including 7-Chloro-2-phenylquinazoline derivatives investigated for targeted cancer therapy and inflammation modulation [6] [10].
The 7-chloro-2-phenylquinazoline framework (CAS# 7012-94-4; Molecular Formula: C₁₄H₉ClN₂O; MW: 256.69 g/mol) exhibits distinct physicochemical and electronic properties critical for bioactivity [7] [9]:
Table 1: Physicochemical Properties of 7-Chloro-2-phenylquinazoline
Property | Value |
---|---|
Molecular Formula | C₁₄H₉ClN₂O |
Molecular Weight | 256.69 g/mol |
CAS Number | 7012-94-4 |
LogP (Calculated) | 3.66 |
Topological Polar Surface Area | 46.01 Ų |
The fusion of these substituents creates a planar, conjugated system ideal for intercalation or protein binding, positioning 7-chloro-2-phenylquinazoline as a privileged scaffold in drug discovery [8] [10].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4